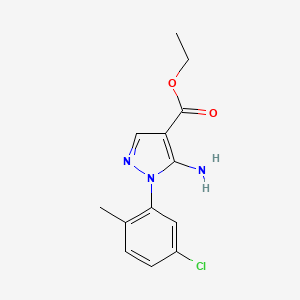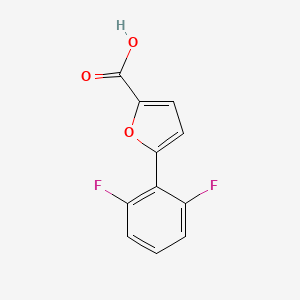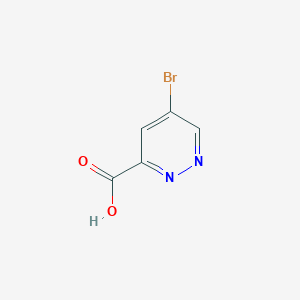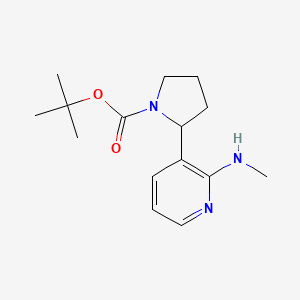
4-Amino-N-ethyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-アミノ-N-エチル-2-(ピペラジン-1-イル)ピリミジン-5-カルボキサミドは、アミノ基、エチル基、およびピペラジン部分で置換されたピリミジン環を含むヘテロ環式化合物です。
準備方法
合成経路と反応条件
4-アミノ-N-エチル-2-(ピペラジン-1-イル)ピリミジン-5-カルボキサミドの合成は、通常、以下の手順が含まれます。
ピリミジン核の形成: ピリミジン核は、アミジンやβ-ジケトンなどの適切な前駆体を含む環化反応によって合成できます。
ピペラジン部分の導入: ピペラジン環は、求核置換反応を通じて導入できます。この反応では、ピリミジン核上の適切な脱離基がピペラジン部分に置き換えられます。
アミノ基とエチル基の置換: アミノ基とエチル基は、選択的な置換反応を通じて導入できます。この反応では、通常、アミノ化反応とアルキル化反応が用いられます。
工業的製造方法
この化合物の工業的製造には、高収率と高純度を確保するために、上記の合成経路の最適化が含まれる場合があります。これには、効率的な触媒の使用、反応条件の制御、再結晶やクロマトグラフィーなどの精製技術が含まれます。
化学反応の分析
反応の種類
4-アミノ-N-エチル-2-(ピペラジン-1-イル)ピリミジン-5-カルボキサミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、特定の条件下で酸化されて対応する酸化物を形成できます。
還元: 還元反応は、ピリミジン環上の官能基を修飾するために用いることができます。
置換: この化合物は、特にアミノ基とピペラジン部分で求核置換反応または求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。
置換: ハロアルカンやアミンなどの試薬は、置換反応に使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってピリミジン酸化物が生成される可能性があり、置換反応によってさまざまな官能基がピリミジン環に導入される可能性があります。
科学的研究における応用
4-アミノ-N-エチル-2-(ピペラジン-1-イル)ピリミジン-5-カルボキサミドは、いくつかの科学的研究における応用があります。
医薬品化学: 神経変性疾患や感染症など、さまざまな疾患を標的とする薬物の開発のための足場として役立ちます。
生物学的研究: この化合物は、酵素や受容体などの生体標的との相互作用を理解するための研究に使用されます。
工業的用途: 医薬品や農薬で使用される他の複雑な分子の合成に使用されます。
科学的研究の応用
4-Amino-N-ethyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including neurodegenerative disorders and infections.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is employed in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.
作用機序
4-アミノ-N-エチル-2-(ピペラジン-1-イル)ピリミジン-5-カルボキサミドの作用機序は、特定の分子標的との相互作用を含みます。これらの標的は、酵素、受容体、または核酸を含みます。この化合物は、これらの標的の活性を調節して、治療効果をもたらすことができます。たとえば、酵素活性を阻害したり、受容体シグナル伝達経路を遮断したりすることで、薬理作用を発揮することができます。
類似化合物との比較
類似化合物
2-(4-フェニルピペラジン-1-イル)ピリミジン-5-カルボキサミド: この化合物は構造が似ていますが、アミノ基の代わりにフェニル基を持っています。
トリアゾール-ピリミジンハイブリッド: これらの化合物は、ピリミジン部分とトリアゾール部分を組み合わせ、神経保護作用と抗炎症作用の可能性を示しています。
独自性
4-アミノ-N-エチル-2-(ピペラジン-1-イル)ピリミジン-5-カルボキサミドは、特定の置換パターンにより、独特の化学的および生物学的特性を付与されるため、独特です。アミノ基、エチル基、およびピペラジン部分の組み合わせにより、薬物開発のための汎用性の高い足場となり、新規治療薬の設計の可能性を提供します。
特性
分子式 |
C11H18N6O |
|---|---|
分子量 |
250.30 g/mol |
IUPAC名 |
4-amino-N-ethyl-2-piperazin-1-ylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C11H18N6O/c1-2-14-10(18)8-7-15-11(16-9(8)12)17-5-3-13-4-6-17/h7,13H,2-6H2,1H3,(H,14,18)(H2,12,15,16) |
InChIキー |
PBOHNMPUNXUEGO-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C1=CN=C(N=C1N)N2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-Fluorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11813668.png)

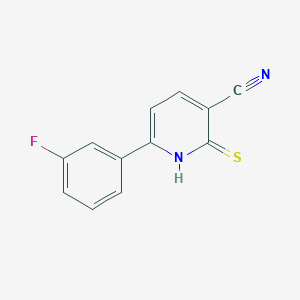
![N,N-Dimethylbenzo[b]thiophen-3-amine](/img/structure/B11813695.png)





